N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy and methyl-substituted phenyl ring attached to an isoquinolinecarboxamide moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline ring system, followed by the introduction of the carboxamide group. The methoxy and methyl substituents are then added to the phenyl ring through electrophilic aromatic substitution reactions. The final step involves coupling the substituted phenyl ring with the isoquinolinecarboxamide under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, amines, and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- N-(2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- N-(2-methoxy-5-methylphenyl)-2(1H)-isoquinolinecarboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-17(22-2)16(11-13)19-18(21)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPULZASMGTQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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